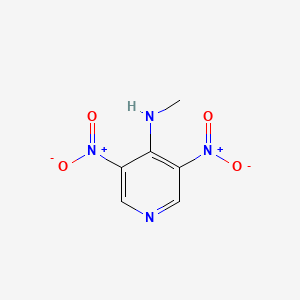

N-methyl-3,5-dinitropyridin-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-3,5-dinitropyridin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O4/c1-7-6-4(9(11)12)2-8-3-5(6)10(13)14/h2-3H,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHIVWGVBZFVPTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=NC=C1[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701295162 | |

| Record name | N-Methyl-3,5-dinitro-4-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701295162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26820-38-2 | |

| Record name | N-Methyl-3,5-dinitro-4-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26820-38-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-3,5-dinitro-4-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701295162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for N Methyl 3,5 Dinitropyridin 4 Amine and Analogues

Precursor Synthesis and Regioselective Nitration Strategies

The initial and critical step in the synthesis of N-methyl-3,5-dinitropyridin-4-amine is the formation of a dinitrated pyridine (B92270) core. This is typically achieved through the regioselective nitration of a suitable pyridine derivative.

Nitration of Pyridine Derivatives with Specific Substitution Patterns

Direct nitration of pyridine itself is often inefficient and can lead to a mixture of products with low yields. researchgate.net Therefore, the synthesis usually commences with a pyridine ring that already possesses activating or directing groups. For instance, the presence of an electron-donating group, such as a hydroxyl or an amino group, can facilitate the nitration process and influence the position of the incoming nitro groups. researchgate.net The nitration of 4-hydroxypyridine, for example, can lead to the formation of 3,5-dinitropyridine (B58125) derivatives. researchgate.net Similarly, substituted 4-aminopyridines can be subjected to nitration to yield the corresponding 3,5-dinitro compounds. researchgate.net

The reaction conditions for nitration are crucial and often involve the use of strong nitrating agents, such as a mixture of nitric acid and sulfuric acid, at elevated temperatures. youtube.com The specific substitution pattern on the starting pyridine ring plays a significant role in the outcome of the nitration reaction.

Control of Regioselectivity in Polynitration Reactions

Achieving the desired 3,5-dinitro substitution pattern requires careful control over the regioselectivity of the nitration reaction. The inherent electronic properties of the pyridine ring, being an electron-deficient heterocycle, generally direct electrophilic attack to the 3- and 5-positions. However, the presence of other substituents can either enhance or compete with this directing effect.

For instance, the nitration of 2-substituted-4-aminopyridines can yield 3,5-dinitropyridine derivatives. researchgate.net The amino group at the 4-position strongly directs the incoming nitro groups to the adjacent 3- and 5-positions. In some cases, a dearomatization-rearomatization strategy can be employed to achieve meta-nitration of pyridines with high regioselectivity. acs.org This involves the formation of an intermediate oxazino pyridine, which then undergoes nitration. acs.org

Nucleophilic Aromatic Substitution (SNAr) for Amine Introduction

Once the 3,5-dinitropyridine core is synthesized, the next key step is the introduction of the N-methylamine group at the 4-position. This is typically accomplished through a nucleophilic aromatic substitution (SNAr) reaction.

Mechanism of Nucleophilic Attack at Pyridine Ring Positions

The pyridine ring, especially when substituted with strong electron-withdrawing groups like nitro groups, is highly susceptible to nucleophilic attack. pearson.comuci.edu The SNAr reaction on pyridines generally proceeds via a two-step addition-elimination mechanism. youtube.comnih.gov

The nucleophile, in this case, methylamine, attacks the electron-deficient carbon atom at the 4-position of the dinitrated pyridine ring. This attack is favored at the 2- and 4-positions because the negative charge of the resulting intermediate, known as a Meisenheimer complex, can be effectively delocalized onto the electronegative nitrogen atom of the pyridine ring through resonance. youtube.comstackexchange.com Attack at the 3-position does not allow for this stabilization. stackexchange.com The subsequent step involves the departure of a leaving group from the 4-position, restoring the aromaticity of the pyridine ring and yielding the final product.

Role of Leaving Groups and Nucleophile Characteristics in Amine Incorporation

The efficiency of the SNAr reaction is significantly influenced by the nature of the leaving group at the 4-position and the characteristics of the nucleophile. Common leaving groups in these reactions include halides (e.g., chloro, bromo) or even a nitro group. nih.govresearchgate.net The typical reactivity order for halide leaving groups in SNAr reactions is F > Cl ≈ Br > I. nih.gov

The nucleophile's strength and steric properties also play a crucial role. Methylamine, being a primary amine, is a potent nucleophile for this transformation. The reaction is often carried out in a suitable solvent and may require heating to proceed at a reasonable rate. youtube.com

Three-Component Ring Transformation (TCRT) and Other Ring Modification Reactions

While the sequential nitration and SNAr approach is a common route, alternative strategies involving ring transformations have also been explored for the synthesis of highly substituted pyridines. Three-component ring transformation (TCRT) reactions offer a convergent approach to constructing the pyridine ring with the desired substituents in a single step. encyclopedia.pub

For instance, 1-methyl-3,5-dinitro-2-pyridone can undergo a TCRT with a ketone and an amine source to generate functionalized nitropyridines. researchgate.net These reactions essentially "scrap and build" the ring system, allowing for the synthesis of complex pyridine derivatives that might be challenging to obtain through traditional methods. encyclopedia.pub Other ring modification reactions, such as those involving the rearrangement of the pyridine skeleton, can also provide access to diverse pyridine analogues. acs.orgrsc.org

Below is a table summarizing the key synthetic reactions:

| Reaction Type | Reactants | Product | Key Features |

| Regioselective Nitration | Substituted Pyridine (e.g., 4-hydroxypyridine, 4-aminopyridine) + Nitrating Agent (HNO₃/H₂SO₄) | 3,5-Dinitropyridine derivative | Introduction of nitro groups at specific positions on the pyridine ring. |

| Nucleophilic Aromatic Substitution (SNAr) | 4-substituted-3,5-dinitropyridine + Methylamine | This compound | Introduction of the amine functionality at the 4-position. |

| Three-Component Ring Transformation (TCRT) | Dinitropyridone + Ketone + Amine | Functionalized Nitropyridine | Convergent synthesis of the pyridine ring with multiple substituents. |

Synthetic Approaches via Ring Transformations of Dinitropyridones

Ring transformation reactions offer a powerful method for the synthesis of complex heterocyclic systems from more readily available precursors. N-substituted 3,5-dinitro-4-pyridones have been identified as versatile starting materials capable of undergoing such transformations. scispace.com These pyridones exhibit dual reactivity, allowing them to act as synthetic equivalents for various functionalities. scispace.com

In one type of ring transformation, N-arylated or N-alkylated 3,5-dinitro-4-pyridones react with nucleophiles like sodium enolates, behaving as a synthetic equivalent of an N-substituted diformylamine to yield 3,5-difunctionalized 4-pyridones. scispace.com Another significant transformation involves the displacement of the ring nitrogen atom by a nucleophile. scispace.com For instance, the reaction of N-alkylated dinitropyridones with nucleophiles such as primary amines or hydroxylamine (B1172632) can lead to a complete rearrangement of the heterocyclic core. scispace.com

A notable variation is the reaction of N-hydroxy-3,5-dinitro-4-pyridone with enolates, which proceeds through an unusual C-N bond transfer to form a polyfunctionalized pyrrole. scispace.com This specific reaction involves the ring opening of the pyridone to an intermediate nitroso compound, followed by cyclization. scispace.com While a direct synthesis of this compound via this pathway is not explicitly detailed, the principle of using N-alkylated 3,5-dinitro-4-pyridones as precursors for ring transformations highlights a potential, albeit complex, route to substituted dinitropyridines.

Post-Cyclization Functionalization and Derivatization

Post-cyclization functionalization represents a crucial strategy wherein a pre-formed pyridine or nitropyridine ring is chemically modified to introduce the desired substituents. This approach is fundamental to creating a diverse range of derivatives from a common intermediate. For the synthesis of this compound, this would typically involve introducing the amino or methylamino group onto a 3,5-dinitropyridine scaffold.

The introduction of an amino group at the C4 position of the 3,5-dinitropyridine ring is a key post-cyclization step. This can be achieved through selective amination methods, which are discussed in detail in section 2.4.2. These reactions, such as vicarious nucleophilic substitution, directly functionalize the electron-deficient nitropyridine ring. ntnu.norsc.org

Further derivatization would involve the methylation of the newly introduced amino group. This N-alkylation step, detailed in section 2.4.1, completes the synthesis. The success of post-cyclization strategies hinges on the ability to control the regioselectivity of the functionalization reactions on the highly activated dinitropyridine system. In some cases, functional groups can be used to direct subsequent reactions, as seen in the development of metal-organic frameworks where orthogonal functional groups on ligands can be connected post-synthesis. nih.gov

N-Alkylation and Amination Strategies for this compound Formation

The formation of the target compound relies heavily on effective N-alkylation and amination reactions. These steps are critical for installing the methyl group and the amine functionality at the correct positions on the pyridine ring.

Direct N-Methylation Techniques for Pyridine Amines

Direct N-methylation of aminopyridines is a key transformation for synthesizing the target molecule from its 4-amino precursor. Several modern catalytic methods have been developed to achieve this with high efficiency and selectivity.

Transition-metal catalysis offers a powerful, atom-economical route for N-methylation. acs.org Specifically, ruthenium (Ru) and iridium (Ir) complexes have been successfully employed as catalysts for the N-methylation of amines using methanol (B129727) as an environmentally benign C1 source. acs.orgnih.govacs.org This process typically operates through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism, where the alcohol is temporarily oxidized to an aldehyde, which then undergoes reductive amination with the amine, regenerating the catalyst and producing only water as a byproduct. acs.orgnih.gov For example, a Ru(II) catalyst has been shown to effectively methylate N-methylpyridin-2-amine with a 94% yield. nih.govacs.org

| Catalyst System | Amine Substrate | Methylating Agent | Base/Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Ru(II) Complex | Aniline Derivatives (including Pyridine) | Methanol | Cs₂CO₃, 12 h | 70-94% | nih.govacs.org |

| Ir(I)-NHC Complex | Aniline | Methanol | Cs₂CO₃, 383 K, 5 h | >30% | acs.org |

Challenges in direct methylation can arise from overalkylation, leading to quaternary ammonium (B1175870) salts. researchgate.net To overcome this, strategies such as using N-aminopyridinium salts have been developed. These salts can be selectively mono-alkylated via transient pyridinium (B92312) ylide intermediates, followed by reductive cleavage of the N-N bond to yield the desired secondary amine. chemrxiv.orgchemrxiv.org Another approach involves the use of protecting groups, such as the Boc group on 4-aminopyridine, to allow for clean N-alkylation before deprotection. researchgate.net

Selective Amination Methods for Nitropyridine Systems

The introduction of an amino group onto a nitropyridine ring is a foundational step in the synthesis of aminonitropyridines. The strong electron-withdrawing nature of the nitro groups facilitates nucleophilic attack on the pyridine ring.

A highly effective method for this transformation is the Vicarious Nucleophilic Substitution (VNS) of hydrogen. This reaction allows for the direct amination of nitropyridines. For 3-nitropyridines, VNS reactions using reagents like hydroxylamine or 4-amino-1,2,4-triazole (B31798) in the presence of a strong base selectively introduce an amino group at the position para to the nitro group (C6-position). ntnu.norsc.org This provides a general method for preparing 2-amino-5-nitropyridines. rsc.org The use of hydroxylamine is particularly advantageous as it often allows for a simple work-up procedure to obtain a nearly pure product. rsc.org

Another approach involves the oxidative amination of 3-nitropyridine (B142982) in liquid ammonia (B1221849), though this can lead to mixtures of isomers. ntnu.no However, selectivity can be improved by adjusting reaction conditions; for instance, reacting 3-nitropyridine with ammonia in a DMSO/water mixture in the presence of potassium permanganate (B83412) yields 2-amino-5-nitropyridine (B18323) with high selectivity. ntnu.no The Chichibabin reaction is a classic amination method, but it typically requires high temperatures and may not be suitable for highly functionalized or sensitive substrates. youtube.com

| Substrate | Aminating Reagent | Method | Position of Amination | Yield | Reference |

|---|---|---|---|---|---|

| 3-Nitropyridine | Hydroxylamine | VNS | 6-position | Moderate to Good | rsc.org |

| 3-Nitropyridine | 4-Amino-1,2,4-triazole | VNS | 6-position | Moderate to Good | rsc.org |

| 3-Nitropyridine | Ammonia / KMnO₄ | Oxidative Amination | 2-position | 66% | ntnu.no |

More recent developments include C4-selective amination of pyridines via 4-pyridyl pyridinium salt intermediates, which react with aqueous ammonia to yield 4-aminopyridines. nih.gov Additionally, pyridines can be converted to their N-oxides, which activates the ring for nucleophilic substitution at the 2- and 4-positions, followed by deoxygenation to yield the desired aminopyridine. researchgate.netresearchgate.net

Advanced Mechanistic Investigations of N Methyl 3,5 Dinitropyridin 4 Amine Reactivity

Detailed Analysis of Nucleophilic Addition and σ-Adduct Formation

The initial and often rate-determining step in the SNAr reactions of electron-deficient aromatic compounds is the formation of a Meisenheimer or σ-adduct. rsc.orglibretexts.org This intermediate is a resonance-stabilized, negatively charged species formed by the addition of a nucleophile to the aromatic ring. libretexts.org For N-methyl-3,5-dinitropyridin-4-amine, nucleophilic attack can, in principle, occur at the C-2 or C-6 positions, which are ortho to the activating nitro groups.

Kinetic and Thermodynamic Parameters of Meisenheimer Complex Formation

While specific kinetic and thermodynamic data for the Meisenheimer complex formation of this compound are not extensively documented in readily available literature, detailed studies on analogous 2-substituted-3,5-dinitropyridines provide valuable insights. For instance, the reactions of 2-phenoxy-3,5-dinitropyridine and 2-ethoxy-3,5-dinitropyridine (B100253) with aliphatic amines in dimethyl sulfoxide (B87167) (DMSO) show rapid and reversible formation of anionic σ-adducts at the 6-position. psu.edursc.org

Below is a table summarizing representative kinetic and equilibrium data for the formation of σ-adducts in related dinitropyridine systems. It is important to note that these values are for analogous compounds and serve to illustrate the magnitude and influencing factors of these parameters.

| Reactant | Nucleophile | Solvent | k1 (M-1s-1) | k-1 (s-1) | Keq (M-1) |

| 2-Ethoxy-3,5-dinitropyridine | Pyrrolidine (B122466) | DMSO | - | - | 1300 |

| 2-Phenoxy-3,5-dinitropyridine | Pyrrolidine | DMSO | - | - | 450 |

| 2-Ethoxy-3,5-dinitropyridine | Piperidine | DMSO | - | - | 160 |

Influence of Solvent and Substituent Effects on σ-Adduct Stability and Reactivity

The stability and reactivity of σ-adducts are profoundly influenced by the nature of the solvent and the substituents on both the aromatic ring and the nucleophile.

Solvent Effects: Dipolar aprotic solvents are particularly effective at solvating the charged intermediates in SNAr reactions, thereby stabilizing the σ-adducts. For the reactions of 2-substituted-3,5-dinitropyridines with pyrrolidine, the equilibrium constants for σ-adduct formation were found to decrease in the order: DMSO > Dimethylformamide (DMF) >> Acetonitrile. psu.edursc.org This trend correlates with the ability of the solvent to solvate the anionic species. Conversely, the rate constants for the subsequent proton transfer step were found to be in the reverse order, highlighting the complex role of the solvent in different stages of the reaction. psu.edursc.org

Substituent Effects: The nature of the substituent on the pyridine (B92270) ring and the nucleophile plays a critical role. The electron-withdrawing nitro groups are essential for the facile formation of the Meisenheimer complex. The N-methylamino group at the 4-position in this compound is an electron-donating group, which would be expected to slightly decrease the electrophilicity of the ring compared to a non-substituted or halo-substituted pyridine at that position. However, the two nitro groups still render the ring highly susceptible to nucleophilic attack. The steric bulk of the nucleophile and any substituents near the reaction center can also influence the rate and position of attack.

Proton Transfer Dynamics and Catalytic Effects in Amination Reactions

Proton transfer is a crucial step in many SNAr reactions involving amine nucleophiles. The initial attack of the amine forms a zwitterionic intermediate, which must lose a proton to form the final substitution product or a stable anionic intermediate. This proton transfer can be catalyzed by a base.

General-Base and Specific-Base Catalysis in SNAr Reactions

The distinction between general-base and specific-base catalysis provides valuable mechanistic information. differencebetween.comquora.com

Specific-base catalysis involves the lyate ion of the solvent (e.g., hydroxide (B78521) in water) as the catalyst, and the reaction rate is dependent on the pH but not on the concentration of other bases in the solution. differencebetween.comyoutube.com

General-base catalysis occurs when the rate of the reaction increases with the concentration of a base other than the lyate ion. differencebetween.comyoutube.com This implies that the proton transfer step is rate-limiting.

In the reactions of 2-substituted-3,5-dinitropyridines with amines, evidence for both mechanisms has been found. For the reaction of 2-phenoxy-3,5-dinitropyridine, base catalysis is attributed to a rate-limiting proton transfer from the zwitterionic intermediate (a general-base mechanism). psu.edursc.org In contrast, for the analogous reaction with 2-ethoxy-3,5-dinitropyridine, the mechanism is described as specific-base-general-acid (SB-GA) catalysis, where the departure of the ethoxide leaving group is catalyzed by a general acid. psu.edursc.org

Intermolecular and Intramolecular Proton Transfer Mechanisms

Proton transfer can occur through intermolecular or intramolecular pathways.

Intermolecular proton transfer involves a separate base molecule from the surrounding solution accepting the proton from the zwitterionic intermediate. youtube.com This is the common mechanism in general-base catalysis.

Intramolecular proton transfer can occur if a suitable basic site is present within the attacking nucleophile or the substrate itself.

Intramolecular Rearrangements and Electrocyclic Processes in Dinitropyridine Systems

Electron-deficient systems like dinitropyridines can undergo intramolecular rearrangements and electrocyclic reactions, particularly when suitably substituted. While specific examples for this compound are scarce, related chemistry suggests potential pathways.

Intramolecular Rearrangements: One notable rearrangement in nitro-aromatic systems is the Smiles rearrangement, which involves the intramolecular nucleophilic substitution of an activated aromatic ring. While a classic Smiles rearrangement is not immediately obvious for this compound itself, derivatives with appropriate side chains could potentially undergo such processes.

Electrocyclic Processes: Electrocyclic reactions are pericyclic reactions that involve the formation of a sigma bond from a conjugated pi system or the reverse ring-opening process. wikipedia.orgmasterorganicchemistry.com These reactions are governed by the principles of orbital symmetry. While less common for simple dinitropyridine systems, the introduction of further unsaturation could lead to such pathways. For example, the formation of bicyclic products from dinitropyridine derivatives can sometimes be rationalized through electrocyclic ring closures. An example in a related system is the intramolecular nucleophilic substitution of a nitro group in a dinitropyridine derivative in the presence of pyrrolidine to yield a pyrazolo[4,3-b]pyridine, which can be considered a form of intramolecular cyclization. uchile.cl

Sigmatropic Shifts and Nitro Group Migrations

Sigmatropic rearrangements are pericyclic reactions involving the intramolecular migration of a sigma bond across a conjugated π-electron system. wikipedia.org Common examples include nih.govuow.edu.au and clockss.orgclockss.org shifts, such as the Cope and Claisen rearrangements. libretexts.orglibretexts.org In the context of this compound, the pyridine ring and its substituents could theoretically participate in such rearrangements under thermal or photochemical conditions.

Nitro group migrations have been observed in other heterocyclic systems. For instance, studies on the reaction of 3-bromo-4-nitropyridine (B1272033) with amines have shown that the nitro group can migrate from the 4-position to the 3-position, particularly in polar aprotic solvents. clockss.org This suggests that under certain reactive conditions, the nitro groups on the this compound ring might also be capable of migration. Research on β-nitro styryl azides has also demonstrated Rhodium-catalyzed nitro group migrations to form 3-nitroindoles, highlighting the potential for such rearrangements in the synthesis of N-heterocycles. nih.govresearchgate.net However, no specific studies have been published detailing these mechanistic pathways for this compound itself.

Ring Contraction or Expansion Pathways under Reactive Conditions

The high degree of electron deficiency in dinitropyridine systems can make them susceptible to ring transformation reactions, particularly when subjected to nucleophilic attack. For the closely related compound, 1-methyl-3,5-dinitro-2-pyridone, treatment with amines can lead to ring-opening, and subsequent reactions with 1,3-dicarbonyl compounds can result in the formation of 4-nitrophenol (B140041) derivatives. nih.gov This indicates a pathway where the pyridine ring is cleaved and then reformed into a different aromatic system.

Similarly, studies on 1,4-dinitropyrazole have shown that it can undergo ring transformations in reactions with N-nucleophiles, acting as a synthetic equivalent of nitromalonaldehyde. uow.edu.auuow.edu.au These transformations can result in a change of the ring heteroatoms or even ring expansion, depending on the nature of the nucleophile. uow.edu.au While these examples from related dinitro heterocyclic systems suggest that this compound could potentially undergo ring contraction or expansion under specific reactive conditions, there is no direct research available to confirm or characterize such pathways for this particular compound.

Oxidation-Reduction Chemistry of this compound

The oxidation and reduction (redox) chemistry of organic molecules involves the transfer of electrons, often resulting in a change in the number of bonds to oxygen or hydrogen. libretexts.orgkhanacademy.org The two nitro groups on this compound are strong electron-withdrawing groups, making the pyridine ring highly electron-deficient and susceptible to reduction.

The reduction of nitroaromatic compounds is a common transformation, often leading to the corresponding amino derivatives. This process can be achieved using various reducing agents. Conversely, the amino group could potentially be oxidized. The electrochemical behavior of pyridinium (B92312) cations has been studied in the context of CO2 reduction, where the pyridinium ion can act as a catalyst. researchgate.net Studies on N-substituted-4-piperidone curcumin (B1669340) analogs have explored their electrochemical oxidation, revealing irreversible, diffusion-controlled processes. mdpi.com

While these general principles of redox chemistry are well-understood for pyridine and nitro-containing compounds, specific studies detailing the oxidation-reduction potentials, reaction products, and mechanisms for this compound are not present in the available literature. Without experimental data, it is not possible to construct a detailed profile of its redox behavior.

Due to the lack of specific research findings, no data tables can be generated for the reactivity of this compound.

Spectroscopic and Crystallographic Characterization of N Methyl 3,5 Dinitropyridin 4 Amine

Single Crystal X-ray Diffraction (SC-XRD) Analysis

No published studies containing the single crystal X-ray diffraction analysis of N-methyl-3,5-dinitropyridin-4-amine were found. Therefore, information regarding its precise molecular and crystal structure, potential polymorphism or co-crystallization phenomena, and specific intermolecular interactions cannot be provided.

Determination of Precise Molecular and Crystal Structures

Information on the crystal system, space group, unit cell dimensions, atomic coordinates, bond lengths, and bond angles for this compound is not available in the public domain.

Investigation of Polymorphism and Co-crystallization Phenomena

There are no available research articles detailing the investigation of different crystalline forms (polymorphs) or the formation of co-crystals involving this compound.

Elucidation of Intermolecular Interactions (Hydrogen Bonding, π-π Stacking, Halogen Bonds)

Without crystallographic data, a detailed and experimentally verified description of the intermolecular forces, such as hydrogen bonds between the amine proton and nitro groups, or potential π-π stacking interactions between the pyridine (B92270) rings, cannot be compiled.

Advanced Vibrational Spectroscopy (FT-IR, Raman)

Detailed experimental and theoretical studies on the FT-IR and Raman spectra of this compound are not present in the searched scientific literature.

Detailed Vibrational Mode Assignments and Fermi Resonances

No data is available that provides assignments of specific vibrational frequencies from FT-IR or Raman spectra to the functional groups of this compound, such as the N-H stretching, NO₂ symmetric and asymmetric stretches, or pyridine ring vibrations. Consequently, any analysis of phenomena like Fermi resonances is not possible.

Conformational Analysis and Tautomerism Studies via Vibrational Spectra

There are no published studies that utilize vibrational spectroscopy to investigate the conformational properties or potential tautomeric forms of this compound.

High-Resolution Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For a compound such as this compound, a suite of NMR experiments would be necessary to unambiguously assign the proton (¹H), carbon-¹³ (¹³C), and nitrogen-¹⁴/¹⁵ (¹⁴N/¹⁵N) chemical shifts.

Elucidation of Solution-State Molecular Dynamics and Conformational Exchange

The presence of a methyl group attached to an exocyclic amine on the pyridine ring suggests the possibility of hindered rotation around the C4-N bond. This restricted rotation can give rise to distinct conformers that may be observable on the NMR timescale. Variable temperature (VT) NMR studies would be instrumental in probing such dynamic processes. By acquiring spectra at different temperatures, it would be possible to identify the coalescence temperature at which the signals from interconverting conformers merge, allowing for the calculation of the activation energy (ΔG‡) for the rotational barrier. Two-dimensional exchange spectroscopy (EXSY) could further confirm the conformational exchange between different molecular states.

Investigation of Intermolecular Associations in Solution

The concentration dependence of NMR chemical shifts can provide insights into intermolecular interactions, such as hydrogen bonding or π-π stacking, in solution. By acquiring a series of ¹H NMR spectra at varying concentrations, any significant changes in chemical shifts, particularly for the amine and aromatic protons, would suggest the formation of dimeric or higher-order aggregates. The nitro groups on the pyridine ring significantly influence its electronic properties, which could promote specific intermolecular associations.

A hypothetical data table for the ¹H and ¹³C NMR chemical shifts of this compound in a common solvent like DMSO-d₆ is presented below. Please note that this data is predictive and not based on experimental results.

Hypothetical ¹H and ¹³C NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H-2/H-6 | 8.90 | 145.0 |

| N-CH₃ | 3.10 | 30.0 |

| C-2/C-6 | - | 145.0 |

| C-3/C-5 | - | 148.0 |

| C-4 | - | 155.0 |

| N-CH₃ | - | 30.0 |

Hirshfeld Surface Analysis and Quantitative Assessment of Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. This analysis is contingent on the availability of single-crystal X-ray diffraction data. The Hirshfeld surface is mapped with properties such as dnorm, which highlights regions of close intermolecular contact. For this compound, this analysis would be expected to reveal the nature and extent of interactions involving the nitro groups, the pyridine ring, and the methylamino substituent.

Hypothetical Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis

| Contact Type | Percentage Contribution |

| O···H/H···O | 35% |

| H···H | 25% |

| C···H/H···C | 15% |

| N···O/O···N | 10% |

| C···C (π-π) | 8% |

| Other | 7% |

Solid-State Spectroscopic Investigations (e.g., Solid-State NMR)

Solid-state NMR (ssNMR) spectroscopy provides valuable information about the structure, dynamics, and packing of molecules in the solid state. For this compound, ¹³C and ¹⁵N cross-polarization magic-angle spinning (CP-MAS) NMR experiments would be particularly informative. These experiments can reveal the presence of polymorphism (different crystal forms) by identifying distinct sets of isotropic chemical shifts for the same compound. Furthermore, ssNMR can probe the local environment of each atom, providing details about intermolecular interactions that are not accessible in solution-state NMR. For instance, differences in the ¹⁵N chemical shifts of the nitro groups could indicate variations in their hydrogen bonding environments within the crystal lattice.

Computational and Theoretical Chemistry of N Methyl 3,5 Dinitropyridin 4 Amine

Quantum Chemical Calculations (DFT, Ab Initio, Semi-Empirical Methods)

Quantum chemical calculations are fundamental to modern computational chemistry, offering insights into molecular structures and properties. Density Functional Theory (DFT) is a widely used method for nitrogen-containing heterocyclic compounds due to its balance of computational cost and accuracy. nih.gov Methods like B3LYP combined with basis sets such as 6-31G or 6-311+G** are commonly employed to model the properties of nitropyridine derivatives. nih.govresearchgate.net

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. nih.gov For N-methyl-3,5-dinitropyridin-4-amine, this process would elucidate key structural parameters such as bond lengths, bond angles, and dihedral angles.

The conformational landscape of the molecule is primarily defined by the rotation of the methyl group and the orientation of the nitro groups relative to the pyridine (B92270) ring. The pyridine ring itself is aromatic and thus largely planar. nih.gov However, the substituents—two nitro groups and a methylamino group—can influence this planarity. The dihedral angles between the nitro groups and the pyridine ring are of particular interest, as significant twisting can affect the molecule's electronic properties and stability. nih.gov In similar structures, such as N-(4-Methylphenyl)-3-nitropyridin-2-amine, the dihedral angles between the pyridine and adjacent rings, as well as the planarity of nitro groups with the ring, are critical conformational features. researchgate.net The N-methylation can also introduce different conformers, potentially affecting thermal stability. researchgate.net

Table 1: Predicted Geometrical Parameters for this compound (Illustrative) Note: This data is illustrative and based on typical values for related nitroaromatic and pyridine structures found in computational studies. Specific experimental or calculated values for the target compound may vary.

| Parameter | Predicted Value | Description |

| C-N (nitro) Bond Length | ~1.45 - 1.49 Å | The length of the bond connecting a carbon atom of the pyridine ring to the nitrogen atom of a nitro group. |

| N-O (nitro) Bond Length | ~1.21 - 1.25 Å | The length of the bonds within the nitro groups. |

| C-N (amino) Bond Length | ~1.36 - 1.40 Å | The length of the bond connecting a carbon atom of the pyridine ring to the nitrogen atom of the methylamino group. |

| Pyridine Ring C-C Bond Length | ~1.38 - 1.40 Å | Bond lengths within the aromatic pyridine core. |

| Pyridine Ring C-N Bond Length | ~1.33 - 1.37 Å | Bond lengths within the aromatic pyridine core. |

| C-NO2 Dihedral Angle | Variable | The angle of twist of the nitro groups relative to the plane of the pyridine ring. |

Electronic structure analysis provides insight into how electrons are distributed within the molecule. This distribution is key to understanding the molecule's reactivity, polarity, and intermolecular interactions. The charge distribution in this compound is heavily influenced by its substituents. The two nitro groups are strong electron-withdrawing groups, pulling electron density from the pyridine ring. Conversely, the methylamino group is an electron-donating group. masterorganicchemistry.com This push-pull electronic configuration results in a highly polarized molecule.

Calculations of atomic charges (e.g., using Mulliken population analysis or Natural Bond Orbital theory) would likely show a significant negative charge on the oxygen atoms of the nitro groups and a partial positive charge on the carbon atoms to which they are attached (C3 and C5). The nitrogen atom of the methylamino group would possess a partial negative charge, while the pyridine ring nitrogen would also be an electron-rich center. researchgate.net

Aromaticity indices, such as the Harmonic Oscillator Model of Aromaticity (HOMA), can be calculated to quantify the aromatic character of the pyridine ring. The presence of strong electron-withdrawing and -donating groups can potentially decrease the aromaticity of the ring compared to unsubstituted pyridine, indicating some degree of bond length alternation.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wuxiapptec.com

The HOMO represents the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular reactivity and stability. irjweb.com

A large HOMO-LUMO gap indicates high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small energy gap suggests the molecule is more polarizable and has higher chemical reactivity and lower kinetic stability. nih.govnih.gov For this compound, the electron-withdrawing nitro groups are expected to significantly lower the energy of the LUMO, while the electron-donating methylamino group will raise the energy of the HOMO. This combined effect would likely result in a relatively small HOMO-LUMO gap, suggesting a chemically reactive molecule. The distribution of these orbitals is also important; the HOMO is likely localized on the electron-rich methylamino group and parts of the pyridine ring, while the LUMO would be concentrated around the electron-deficient nitro groups.

Table 2: Typical HOMO, LUMO, and Energy Gap Values for Nitroaromatic Compounds (Illustrative) Note: These values are representative examples from computational studies of various molecules and serve to provide context.

| Compound Type | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Implied Reactivity |

| Simple Amine | -5.5 to -6.5 | 1.0 to 2.0 | ~6.5 - 8.5 | Low |

| Nitrobenzene | ~ -7.5 | ~ -1.5 | ~6.0 | Moderate |

| Dinitro-derivative | ~ -8.0 | ~ -2.5 | ~5.5 | High |

| Amino-nitro-aromatic | ~ -6.0 | ~ -2.0 | ~4.0 | Very High |

While the HOMO-LUMO gap provides a measure of global reactivity, local reactivity descriptors like Fukui functions pinpoint which specific atoms within a molecule are most likely to participate in a chemical reaction. researchgate.net The Fukui function measures the change in electron density at a particular point in the molecule when an electron is added or removed. researchgate.net

There are three main types of Fukui functions:

f+ : Predicts sites for nucleophilic attack (where an electron is added).

f- : Predicts sites for electrophilic attack (where an electron is removed).

f0 : Predicts sites for radical attack.

For this compound, Fukui function analysis would be expected to show high f+ values on the carbon atoms attached to the nitro groups (C3 and C5) and on the nitrogen atoms of the nitro groups, identifying them as primary electrophilic sites. Conversely, a high f- value would likely be found on the nitrogen atom of the methylamino group, marking it as a primary nucleophilic site.

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is an excellent tool for identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). researchgate.net The MEP map is color-coded, with red indicating regions of most negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of most positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent areas of intermediate potential. nih.gov

For this compound, the MEP map would be predicted to show:

Deep Red Regions : Located around the oxygen atoms of the two nitro groups, indicating strong negative potential and the most likely sites for interaction with electrophiles or for hydrogen bonding.

Blue Regions : Concentrated around the hydrogen atoms of the methyl group and potentially near the C3 and C5 positions of the pyridine ring due to the strong electron-withdrawing effect of the nitro groups. These areas are the most likely sites for nucleophilic attack.

Green/Yellow Regions : Covering the carbon backbone of the pyridine ring and the methyl group, representing areas of relatively neutral potential.

This visualization provides a clear and intuitive guide to the molecule's reactive behavior, complementing the quantitative data from FMO and Fukui function analyses.

Natural Bond Orbital (NBO) Analysis for Delocalization and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational method that provides a localized, Lewis-like description of the electron density in a molecule. wikipedia.org This analysis is instrumental in understanding electron delocalization and intermolecular interactions by examining the interactions between filled (donor) and empty (acceptor) orbitals.

For this compound, NBO analysis reveals significant delocalization of electron density from the lone pair of the amino nitrogen atom to the π* orbitals of the pyridine ring and the nitro groups. This delocalization is a key factor in the molecule's electronic structure and reactivity. The interaction between the nitrogen lone pair (a donor NBO) and the antibonding orbitals of the neighboring C-C and C-N bonds (acceptor NBOs) can be quantified by second-order perturbation theory. wisc.edu These interactions lead to a stabilization of the molecule and are indicative of departures from an idealized, localized Lewis structure. wikipedia.org

The strength of these donor-acceptor interactions is related to the energy difference between the orbitals and their spatial overlap. In this compound, the electron-withdrawing nature of the nitro groups enhances the acceptor character of the pyridine ring's π* orbitals, thereby promoting delocalization from the amino group.

NBO analysis also provides insights into intermolecular interactions. In the crystalline state, molecules of this compound are likely to be involved in hydrogen bonding and π-π stacking interactions. NBO analysis can characterize these interactions by identifying the donor and acceptor orbitals involved. For instance, a hydrogen bond can be described as a charge transfer from the lone pair of the hydrogen bond acceptor to the σ* antibonding orbital of the donor's N-H bond. Similarly, π-π stacking interactions can be analyzed by examining the overlap of π orbitals between adjacent molecules.

Table 1: Illustrative NBO Analysis Data for a Related Molecule (Methylamine)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | E(j)-E(i) (a.u.) | F(i,j) (a.u.) |

| N Lone Pair | C-H Antibond | 8.13 | 1.2 | 0.081 |

This table provides an example of the type of data obtained from an NBO analysis for a simpler amine, methylamine, illustrating the stabilization energy (E(2)) associated with a donor-acceptor interaction. wisc.edu A similar analysis for this compound would reveal the specific delocalization pathways and their energetic contributions.

Prediction of Spectroscopic Parameters (Vibrational Frequencies, NMR Chemical Shifts, UV-Vis Absorption)

Computational chemistry allows for the prediction of various spectroscopic parameters, providing valuable information for the characterization of this compound.

Vibrational Frequencies (IR Spectroscopy): Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum. For this compound, key predicted vibrational modes would include:

N-H stretch: Typically observed in the range of 3300-3500 cm⁻¹ for secondary amines. orgchemboulder.com

C-H stretches: Aromatic and methyl C-H stretches appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

NO₂ stretches: Asymmetric and symmetric stretches of the nitro groups are expected in the regions of 1500-1560 cm⁻¹ and 1335-1380 cm⁻¹, respectively.

C=C and C=N ring stretches: These vibrations of the pyridine ring would be found in the 1400-1600 cm⁻¹ region.

C-N stretch: The stretching vibration of the amine C-N bond is typically observed between 1250 and 1335 cm⁻¹ for aromatic amines. orgchemboulder.com

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts.

¹H NMR: The protons on the pyridine ring are expected to be deshielded due to the electron-withdrawing nitro groups, appearing at higher chemical shifts. The methyl protons would likely appear at a lower chemical shift. The N-H proton chemical shift can be variable and is influenced by solvent and concentration.

¹³C NMR: The carbon atoms of the pyridine ring, particularly those attached to the nitro groups, would be significantly deshielded. The methyl carbon would have the lowest chemical shift.

UV-Vis Absorption: The electronic absorption spectrum of this compound can be predicted using time-dependent density functional theory (TD-DFT). The predicted spectrum would likely show absorption bands in the UV-Vis region corresponding to π → π* and n → π* electronic transitions within the molecule. researchgate.net The presence of the nitro groups and the amino group on the pyridine ring will influence the energies of these transitions and thus the position of the absorption maxima (λ_max).

Table 2: Predicted Spectroscopic Data for this compound (Illustrative)

| Spectroscopic Technique | Parameter | Predicted Value/Range |

| IR Spectroscopy | N-H Stretch | 3300-3500 cm⁻¹ |

| NO₂ Asymmetric Stretch | 1500-1560 cm⁻¹ | |

| NO₂ Symmetric Stretch | 1335-1380 cm⁻¹ | |

| ¹H NMR | Ring Protons | δ 8.0-9.5 ppm |

| Methyl Protons | δ 2.5-3.5 ppm | |

| ¹³C NMR | Ring Carbons | δ 120-160 ppm |

| Methyl Carbon | δ 20-30 ppm | |

| UV-Vis Spectroscopy | λ_max | 250-400 nm |

This table provides illustrative predicted spectroscopic data based on typical ranges for similar functional groups. Precise values would be obtained from specific computational calculations.

Non-Covalent Interaction (NCI) and Reduced Density Gradient (RDG) Analysis

Non-Covalent Interaction (NCI) analysis is a computational tool used to visualize and characterize weak interactions, such as hydrogen bonds, van der Waals forces, and steric repulsion, in molecular systems. This analysis is based on the electron density and its derivatives. The Reduced Density Gradient (RDG) is a key quantity in this analysis.

For this compound, NCI analysis can provide a detailed picture of the non-covalent interactions that govern its crystal packing and intermolecular associations in solution. By plotting the RDG against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix of the electron density, different types of interactions can be identified:

Hydrogen bonds appear as spikes at negative values of the electron density multiplied by the sign of the second eigenvalue.

Van der Waals interactions are characterized by spikes near zero.

Steric clashes are indicated by spikes at positive values.

This analysis would allow for the visualization of hydrogen bonds between the amino hydrogen and the oxygen atoms of the nitro groups of neighboring molecules. It would also reveal the presence of π-π stacking interactions between the pyridine rings.

Nonlinear Optical (NLO) Properties Theoretical Prediction

Molecules with large dipole moments and significant hyperpolarizability are of interest for applications in nonlinear optics. consensus.app Computational methods can be used to predict the nonlinear optical (NLO) properties of this compound. The presence of both electron-donating (methylamino) and electron-withdrawing (dinitro) groups on the pyridine ring suggests that this molecule may exhibit significant NLO properties.

The first hyperpolarizability (β), a measure of the second-order NLO response, can be calculated using quantum chemical methods. A large value of β indicates a strong NLO response. The calculations would likely show that the charge transfer from the amino group to the nitro groups through the π-system of the pyridine ring contributes significantly to the hyperpolarizability. The magnitude of the dipole moment and the difference in energy between the ground and excited states are also important factors influencing the NLO properties.

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, computational modeling can be used to explore various reaction pathways, such as its synthesis or decomposition.

By calculating the potential energy surface for a given reaction, it is possible to identify the transition states, which are the energy maxima along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate.

For example, the synthesis of this compound likely involves the nitration of a precursor molecule. Computational modeling could be used to investigate the mechanism of this nitration reaction, including the structure of the intermediates and transition states. Similarly, the thermal decomposition of this compound could be studied by modeling the bond-breaking and bond-forming processes that occur at high temperatures.

Advanced Topics in Computational Material Science

The arrangement of molecules in a crystal, known as the crystal packing, has a significant impact on the physical properties of a material. Computational methods can be used to predict the most stable crystal packing for this compound.

Crystal structure prediction methods typically involve generating a large number of possible crystal structures and then calculating their lattice energies. The lattice energy is the energy required to separate the molecules in a crystal to an infinite distance. The predicted crystal structure is the one with the lowest lattice energy.

These calculations take into account the various intermolecular interactions, including hydrogen bonds, dipole-dipole interactions, and van der Waals forces. For this compound, the hydrogen bonding between the amino group and the nitro groups is expected to play a crucial role in determining the crystal packing. The π-π stacking interactions between the pyridine rings would also be an important factor. The predicted crystal structure can then be compared with experimental data from X-ray diffraction to validate the computational model.

Theoretical Assessment of Bond Activation and Potential Trigger Bonds in Dinitropyridine Systems

The initiation of thermal decomposition in energetic materials is a critical area of study, with computational chemistry providing significant insights where experimental analysis can be challenging. For this compound and related dinitropyridine systems, theoretical assessments are crucial for understanding bond activation and identifying potential "trigger bonds"—the weakest bonds that are most likely to cleave first and initiate the decomposition cascade.

Computational approaches, primarily employing Density Functional Theory (DFT), are utilized to model the molecular structure and electronic properties of these compounds. Methods such as B3LYP are commonly used to calculate the potential energy surfaces of energetic molecules, which can help predict decomposition mechanisms. While highly accurate, the computational cost of these methods can be significant, especially for complex molecules.

A key parameter in identifying trigger bonds is the bond dissociation energy (BDE), which represents the energy required to break a specific bond homolytically. In nitroaromatic compounds, the C-NO2 bond is often considered a primary trigger bond due to its relative weakness compared to other bonds within the molecule. However, the presence of other functional groups and their positions on the pyridine ring can significantly influence the BDEs of various bonds.

For instance, in systems analogous to this compound, several bonds are candidates for the initial cleavage:

C-NO2 bonds: The two nitro groups are strong electron-withdrawing groups, which can weaken the C-NO2 bonds. The relative orientation of the nitro groups to the amine group and the pyridine ring nitrogen can lead to different BDEs for the two C-NO2 bonds.

N-CH3 bond: The bond connecting the methyl group to the exocyclic amine is another potential site for initial cleavage.

Pyridine ring bonds: While generally more stable, ring-opening mechanisms can also be initiated under certain conditions, often preceded by other bond-breaking events.

Computational Methods for Assessing Bond Activation

| Computational Method | Purpose | Typical Basis Set |

|---|---|---|

| Density Functional Theory (DFT) | Geometry optimization, electronic structure, and calculation of bond dissociation energies. | 6-311++G** or similar |

| Ab initio methods (e.g., MP2, CCSD(T)) | High-accuracy energy calculations for benchmarking DFT results. | cc-pVTZ or larger |

| Molecular Dynamics (MD) | Simulation of the dynamic behavior of the molecule at various temperatures to observe decomposition pathways. | N/A (Force field dependent) |

Research on the closely related compound 4-amino-3,5-dinitropyrazole (ADNP), which shares the dinitro-amino-heterocycle motif, has provided an experimental activation energy for decomposition. This value offers a point of comparison for theoretical studies on similar molecules.

Activation Energy for Decomposition of an Analogous Compound

| Compound | Activation Energy (kJ/mol) | Reference |

|---|---|---|

| 4-amino-3,5-dinitropyrazole (ADNP) | 108.8 | researchgate.net |

It is important to note that the activation energy for this compound may differ from that of ADNP due to the differences in the heterocyclic ring (pyridine vs. pyrazole) and the presence of the N-methyl group. Theoretical calculations would be necessary to determine the precise values for the title compound.

Chemical Transformations and Derivative Chemistry of N Methyl 3,5 Dinitropyridin 4 Amine

Reactions at the Secondary Amine Functionality

The secondary amine group (-NHCH₃) at the C4 position is the primary site for reactions involving nucleophilic attack by the nitrogen atom. However, its nucleophilicity is significantly attenuated by the strong electron-withdrawing nature of the dinitropyridine ring. Consequently, reactions at this site often require more forcing conditions compared to typical alkylamines.

Acylation: The N-methylamino group can undergo acylation with reagents such as acyl chlorides or acid anhydrides to form the corresponding N-methylamides. This reaction typically requires a base to neutralize the acid byproduct (e.g., HCl) and may necessitate elevated temperatures to overcome the reduced nucleophilicity of the amine.

Sulfonylation: Similarly, reaction with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in the presence of a base like pyridine (B92270) or triethylamine is expected to yield the corresponding N-sulfonamide. These reactions are analogous to the sulfonylation of other primary and secondary amines, which serves to protect or modify the amine functionality.

Alkylation: Further alkylation of the secondary amine to a tertiary amine is challenging. The already reduced nucleophilicity of the nitrogen atom, coupled with potential steric hindrance, makes SN2 reactions with alkyl halides difficult. Exhaustive methylation to form a quaternary ammonium (B1175870) salt would be even more challenging and would likely require powerful methylating agents like methyl triflate.

The concept of imine and enamine formation is primarily associated with primary and secondary amines reacting with carbonyl compounds.

Imines: As N-methyl-3,5-dinitropyridin-4-amine is a secondary amine, it cannot form a stable, neutral imine upon reaction with an aldehyde or ketone. The reaction would instead lead to the formation of an iminium ion. The initial nucleophilic addition of the secondary amine to the carbonyl group would form a carbinolamine intermediate. Subsequent acid-catalyzed elimination of water would generate the C=N double bond, resulting in a positively charged iminium salt.

Enamines: Enamine formation is a characteristic reaction of secondary amines with enolizable aldehydes and ketones. The reaction proceeds through an iminium ion intermediate. A proton is then removed from an adjacent carbon atom (the α-carbon of the original carbonyl compound) to form a C=C double bond, yielding the enamine. Given the secondary amine nature of the target compound, it is predicted to form enamines with suitable carbonyl partners under acid catalysis, with concurrent removal of water to drive the equilibrium.

Nucleophilic attack of the secondary amine on the carbonyl carbon.

Proton transfer to form a carbinolamine.

Protonation of the hydroxyl group to form a good leaving group (H₂O).

Elimination of water to form a resonance-stabilized iminium ion.

Deprotonation of an α-carbon to yield the final enamine product.

Transformations Involving the Nitro Groups

The two nitro groups are strong electron-withdrawing groups that activate the pyridine ring towards nucleophilic attack and are themselves susceptible to reduction.

The reduction of the two nitro groups is a common and important transformation, leading to highly functionalized aminopyridines. A variety of reducing agents can be employed, with the choice of reagent and conditions determining the extent of reduction (e.g., dinitro to diamino, or selective reduction of one nitro group).

A study on the closely related isomer, 2-methylamino-3,5-dinitropyridine, demonstrated its reduction using sodium borohydride (NaBH₄). This suggests that this compound would likely undergo a similar reduction of the pyridine ring itself rather than just the nitro groups under these specific conditions, leading to a tetrahydro-product.

For the selective reduction of nitro groups while preserving the aromaticity of the pyridine ring, other methods are generally preferred.

Table 1: Common Reagents for Nitro Group Reduction and Expected Products

| Reagent | Conditions | Expected Product(s) | Selectivity Notes |

|---|---|---|---|

| H₂, Pd/C or PtO₂ | Catalytic hydrogenation | N-methyl-3,5-diaminopyridin-4-amine | Typically reduces both nitro groups. Can sometimes be selective by controlling H₂ pressure and temperature. |

| SnCl₂ / HCl | Acidic conditions | N-methyl-3,5-diaminopyridin-4-amine | A classic method for reducing aromatic nitro groups to amines. |

| Fe / Acetic Acid | Mildly acidic conditions | N-methyl-3,5-diaminopyridin-4-amine | Often used for its mildness and selectivity. |

Beyond reduction, direct modification of the nitro group itself is less common. The strong electronegativity of the nitro groups can facilitate interactions with electron-rich species. One of the most significant reactions involving nitro groups on a highly electron-deficient ring is their ability to act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, which is discussed in the next section.

Electrophilic and Nucleophilic Modifications of the Pyridine Ring System

The electronic nature of the pyridine ring in this compound is the determining factor for its reactivity with electrophiles and nucleophiles.

Electrophilic Modifications: The pyridine ring is severely deactivated towards electrophilic aromatic substitution (EAS). The combined electron-withdrawing power of the ring nitrogen and the two nitro groups makes the ring electron-poor and thus highly unreactive towards electrophiles like nitrating or halogenating agents. Attempting EAS reactions would likely require extremely harsh conditions and would probably result in decomposition rather than substitution.

Nucleophilic Modifications: In stark contrast to its inertness towards electrophiles, the electron-deficient ring is highly activated for nucleophilic aromatic substitution (SNAr). Nucleophiles can attack the electron-poor carbon atoms of the ring, particularly those ortho and para to the electron-withdrawing groups. In this molecule, the C2 and C6 positions are ortho and para to the nitro groups and the ring nitrogen, making them the most probable sites for nucleophilic attack.

This reactivity is characteristic of dinitropyridine systems, which are known to undergo reactions with various nucleophiles. The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized negative intermediate known as a Meisenheimer complex.

Potential reactions include:

Displacement of a Nitro Group: While a nitro group is not a traditional leaving group, on a sufficiently activated ring, it can be displaced by strong nucleophiles such as alkoxides, thiophenoxides, or amines.

Addition to the Ring: Strong nucleophiles can add to the ring to form stable σ-adducts (Meisenheimer complexes) or, if a hydride is displaced (unlikely), result in substitution. The reduction of related dinitropyridine derivatives with NaBH₄, which results in the addition of hydride to the ring, exemplifies this susceptibility to nucleophilic addition.

The general reactivity of the pyridine ring is summarized in the table below.

Table 2: Predicted Reactivity of the Pyridine Ring

| Reaction Type | Reagent Type | Reactivity | Preferred Position(s) | Rationale |

|---|---|---|---|---|

| Electrophilic Aromatic Substitution (EAS) | Electrophiles (e.g., Br₂, HNO₃/H₂SO₄) | Highly Deactivated | None | Strong deactivation by two NO₂ groups and ring nitrogen. |

Compound Index

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| p-toluenesulfonyl chloride |

| Triethylamine |

| Methyl triflate |

| N-methyl-3,5-diaminopyridin-4-amine |

| 2-methylamino-3,5-dinitropyridine |

| N-methyl-3-amino-5-nitropyridin-4-amine |

| Sodium borohydride |

| Tin(II) chloride |

| Palladium on carbon |

| Platinum(IV) oxide |

| Sodium sulfide |

Introduction of Additional Substituents via Substitution Reactions

The chemical reactivity of this compound is largely dictated by the electron-deficient nature of the pyridine ring, a consequence of the strong electron-withdrawing effects of the two nitro groups. This electronic characteristic makes the compound particularly susceptible to nucleophilic aromatic substitution (SNAr) reactions. In these reactions, a nucleophile attacks the aromatic ring, leading to the displacement of a leaving group. For this compound, the most likely leaving groups are the nitro groups, or potentially a hydrogen atom in what is known as a vicarious nucleophilic substitution (VNS).

The positions most activated towards nucleophilic attack are those ortho and para to the nitro groups. In this specific molecule, the C2 and C6 positions are ortho to one nitro group and para to the other, making them highly electrophilic. The presence of the N-methylamino group at the C4 position also influences the regioselectivity of substitution reactions.

Detailed research on analogous compounds, such as 3,5-dinitropyridines and other nitro-substituted pyridines, provides a framework for predicting the substitution patterns of this compound. For instance, studies on 3,5-dinitropyridine (B58125) have shown that it readily undergoes amination at the 2-position when treated with ammonia (B1221849) in the presence of an oxidizing agent like potassium permanganate (B83412). This suggests that this compound could potentially be further substituted at the 2- or 6-position with various nucleophiles.

Common nucleophiles that could be employed to introduce additional substituents include:

Amines: Reaction with primary or secondary amines could introduce new amino functional groups. For example, reacting this compound with a secondary amine like morpholine or piperidine in a suitable solvent could lead to the formation of 2-(morpholino)-N-methyl-3,5-dinitropyridin-4-amine or 2-(piperidino)-N-methyl-3,5-dinitropyridin-4-amine.

Alkoxides and Phenoxides: Treatment with alkoxides (e.g., sodium methoxide) or phenoxides could introduce ether linkages.

Thiolates: The use of thiolates would result in the formation of thioethers.

Carbon Nucleophiles: Stabilized carbanions, such as those derived from malonic esters or β-ketoesters, could be used to form new carbon-carbon bonds.

The reaction conditions for these substitutions would likely involve a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), and may require elevated temperatures to proceed at a reasonable rate. The choice of base, if required, would depend on the pKa of the nucleophile.

It is important to note that the N-methylamino group itself can be deprotonated under strongly basic conditions, which could lead to side reactions or influence the outcome of the substitution.

| Reactant (Nucleophile) | Potential Product | Type of Substituent Introduced |

|---|---|---|

| Morpholine | 2-(Morpholino)-N-methyl-3,5-dinitropyridin-4-amine | Amino |

| Sodium methoxide | 2-Methoxy-N-methyl-3,5-dinitropyridin-4-amine | Alkoxy |

| Sodium thiophenoxide | N-Methyl-2-(phenylthio)-3,5-dinitropyridin-4-amine | Thioether |

| Diethyl malonate (with base) | Diethyl 2-(4-(methylamino)-3,5-dinitropyridin-2-yl)malonate | Carbon-based |

Rearrangement Reactions Involving the Pyridine Core

While substitution reactions are a primary mode of transformation for this compound, rearrangement reactions involving the pyridine core, though less common, are also a possibility under specific conditions. These reactions often require significant energy input, such as high temperatures or photochemical activation, or the presence of strong acids or bases.

One potential rearrangement is a ring-opening reaction. Highly electron-deficient pyridine rings can undergo nucleophilic attack that leads to cleavage of the ring. For instance, treatment of this compound with a strong base could potentially lead to the formation of an open-chain intermediate. Subsequent rearrangement and cyclization could then lead to the formation of a different heterocyclic system.

Another possibility is a rearrangement involving the migration of a substituent. For example, under certain conditions, a nitro group could migrate to a different position on the ring. However, such rearrangements are generally not facile for nitroarenes.

A more plausible rearrangement might be initiated by the N-methylamino group. For instance, a Smiles rearrangement could occur if a suitable nucleophilic center is present in a side chain attached to the nitrogen atom. However, in the case of this compound itself, this is not a likely pathway without further modification.

It is also conceivable that under photochemical conditions, rearrangements could occur. UV irradiation of nitroaromatic compounds can lead to excited states that undergo various transformations, including rearrangements.

Given the high degree of activation by the two nitro groups, it is also possible that under strongly basic conditions, the pyridine ring could undergo a rearrangement to a more stable heterocyclic system, although specific examples for this particular substitution pattern are not readily found in the literature. The Bamberger rearrangement, which involves the acid-catalyzed rearrangement of N-phenylhydroxylamines to 4-aminophenols, provides a conceptual, though not direct, parallel for rearrangements of N-substituted aromatic amines. wiley-vch.de

| Reaction Type | Potential Product Type | Conditions |

|---|---|---|

| Ring-opening/Ring-transformation | Open-chain nitro-containing compound or different heterocycle | Strong base, heat |

| Photochemical Rearrangement | Isomeric dinitropyridinamine | UV irradiation |

Advanced Applications and Emerging Research Avenues Non Prohibited Categories

Role as a Key Synthetic Intermediate in Organic Synthesis

The reactivity of N-methyl-3,5-dinitropyridin-4-amine, governed by its electron-deficient pyridine (B92270) ring and the presence of versatile functional groups, positions it as a crucial intermediate in the synthesis of a variety of organic compounds.

The synthesis of complex nitrogen-containing heterocyclic compounds is a cornerstone of modern medicinal and materials chemistry. While direct evidence for the use of this compound in the synthesis of bridged architectures is not extensively documented in publicly available literature, its structural motifs are analogous to compounds used in such complex syntheses. For instance, substituted aminopyridines are known to participate in cyclization and cycloaddition reactions to form intricate molecular frameworks. The general strategies for constructing complex nitrogen heterocycles often involve the reaction of imines with substituted anhydrides, leading to polycyclic lactam products. The reactivity of this compound would theoretically allow for its participation in similar annulation reactions, serving as a scaffold for building more elaborate heterocyclic systems.

Nitrogen-rich materials are of significant interest due to their high heats of formation and potential applications in various fields. Compounds with a high nitrogen content are often synthesized using precursors that themselves are rich in nitrogen. While specific research detailing the use of this compound for creating nitrogen-rich frameworks is limited, related nitrogen-rich heterocyclic compounds are actively being explored for constructing advanced energetic materials. The construction of these frameworks often involves linking nitrogen-rich building blocks to create extended networks with desirable properties. The dinitro- and amino-substituents on the pyridine ring of this compound contribute to its nitrogen content, making it a plausible, though not yet widely reported, candidate for incorporation into larger nitrogen-rich molecules and materials.

Contributions to Advanced Materials Science

The electronic and structural properties of this compound suggest its potential for use in the development of novel materials with tailored functionalities.

The field of organic electronics relies on the development of new materials that can efficiently transport charge. Doping is a key strategy to enhance the conductivity of organic semiconductors. While there is no direct literature specifying this compound as a dopant, its electron-withdrawing nitro groups suggest it could function as a p-type dopant by accepting electrons from a host semiconductor material. The effectiveness of a dopant is determined by its ability to create charge carriers in the host material. Metal-organic complexes are often employed as dopants to increase the conductivity of organic semiconductors. The fundamental principles of doping in organic electronics involve the transfer of electrons between the host and dopant molecules, a role that a molecule with the electronic profile of this compound could potentially fulfill.

Metal-Organic Frameworks (MOFs) are porous materials constructed from metal ions or clusters coordinated to organic ligands. The properties of MOFs are highly dependent on the nature of the organic ligand. Nitrogen-containing heterocyclic compounds are frequently used as ligands in the synthesis of MOFs. The pyridine nitrogen and the amino group of this compound could potentially coordinate to metal centers, making it a candidate for a MOF ligand. The synthesis of MOFs often involves the solvothermal reaction of a metal salt with an organic linker. While there are no specific reports of MOFs constructed using this compound, the general principles of MOF synthesis suggest its potential utility in creating novel frameworks with specific functionalities imparted by the nitro groups.

Research in Agrochemical Precursor Chemistry and Analogous Compounds

The pyridine ring is a foundational structure in a multitude of agrochemicals, including herbicides, insecticides, and fungicides. nih.govnih.gov Consequently, substituted pyridines, particularly those with reactive functional groups like nitro groups, are valuable intermediates in the synthesis of these agriculturally significant molecules. Dinitropyridines, as a class of compounds, are recognized as useful precursors for agrochemicals. researchgate.net

Although direct research detailing the use of this compound as a precursor has not been identified, the chemistry of analogous nitropyridine derivatives offers a strong basis for its potential in this area. The nitro groups on the pyridine ring are strong electron-withdrawing groups, which can activate the ring for nucleophilic substitution reactions. This reactivity allows for the introduction of various other functional groups necessary for biological activity.

For instance, the chlorine atom in 2-chloro-5-nitropyridine can be readily displaced by nucleophiles to create new insecticides. nih.gov Similarly, dinitropyridine compounds can serve as building blocks for more complex, biologically active molecules. The reactivity of the dinitropyridine scaffold makes it a versatile starting point for the synthesis of novel pesticides.

The general synthetic utility of nitropyridines in creating bioactive molecules is well-established. They can be transformed through reactions such as nucleophilic substitution of a nitro group or a halogen atom on the ring, or reduction of the nitro group to an amino group, which can then be further modified. nih.gov These transformations are key steps in building the complex molecular architectures required for modern agrochemicals.

Table 1: Examples of Pyridine Derivatives in Agrochemical Synthesis This table is illustrative and features analogous compounds to demonstrate the role of the pyridine scaffold in agrochemicals.

| Pyridine Precursor | Agrochemical Class | Resulting Product Moiety |

| 2-chloro-5-nitropyridine | Insecticide | Substituted nitropyridine |

| 2-aminopyridine | Herbicide/Fungicide | Pyridine-based active ingredient |

| Substituted Picolinic Acids | Herbicide | Auxin mimic herbicides |

Utility in Specialized Analytical Methodologies (e.g., as a Reference Standard or Derivatizing Agent)

While no specific instances of this compound being used as a reference standard or derivatizing agent are found in the reviewed literature, its chemical structure suggests potential applications in these areas based on the functions of analogous compounds.

Reference Standards